(rac,syn)-4-Deschloro-sertraline
Description
Contextualization within the Sertraline (B1200038) Structural Class
(rac,syn)-4-Deschloro-sertraline is a close structural analogue of sertraline. Both molecules share the same core tetraline structure. The key difference lies in the substitution pattern on the phenyl ring. Sertraline possesses two chlorine atoms at the 3 and 4 positions of the phenyl ring, whereas this compound has a single chlorine atom at the 3-position, with the 4-position being unsubstituted (deschloro). The "(rac,syn)" designation indicates that the compound is a racemic mixture of the (1S,4S) and (1R,4R) diastereomers.
Table 1: Structural Comparison
| Compound | Chemical Structure | Key Difference |
| Sertraline | [Image of Sertraline structure] | 3,4-dichlorophenyl group |
| This compound | [Image of this compound structure] | 3-chlorophenyl group |
This seemingly minor structural modification is significant from a chemical and regulatory standpoint. The presence of impurities, even those structurally similar to the API, can potentially impact the drug's efficacy and safety profile. A patent on the synthesis of sertraline notes that deschloro impurities can form during the hydrogenation process, particularly at high temperatures and pressures google.com.
Significance as a Related Compound and Research Entity
The primary significance of this compound lies in its classification as a known impurity of sertraline, specifically designated as "Sertraline EP Impurity D" in the European Pharmacopoeia. synzeal.comlgcstandards.compharmaffiliates.com This designation underscores its importance in the quality control of sertraline manufacturing.
In the realm of pharmaceutical analysis, the availability of pure reference standards of impurities is crucial for the development and validation of analytical methods. These methods are essential for:
Detecting and quantifying the presence of this compound in batches of sertraline.
Ensuring that the levels of this impurity remain below the stringent limits set by regulatory authorities like the European Pharmacopoeia and the United States Pharmacopeia.
Consequently, this compound is commercially synthesized and sold as a research chemical and analytical standard for use by pharmaceutical companies and analytical laboratories. aquigenbio.comsimsonpharma.com
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 871838-58-3 (free base) |
| Molecular Formula | C₁₇H₁₈ClN |
| Molecular Weight | 271.78 g/mol |
| Synonyms | Sertraline EP Impurity D, (1S,4S)-4-(3-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (and its enantiomer) |
Overview of Current Research Landscape and Gaps
The current body of research on this compound is predominantly centered on its role as a reference standard in analytical chemistry. The focus is on its synthesis for use in impurity profiling and the development of robust analytical methods to ensure the quality of sertraline.
A significant gap exists in the public domain regarding the specific pharmacological and toxicological profile of this compound. While the toxicity of sertraline and other SSRIs has been studied, there is a lack of specific research dedicated to the biological effects of this particular deschloro impurity. Such studies would be valuable in understanding the potential risks associated with its presence in the final drug product, even at low levels. The absence of this data in publicly accessible research literature represents a notable gap in the comprehensive understanding of all chemical entities related to sertraline.
Properties
Molecular Formula |
C₁₇H₁₈ClN |
|---|---|
Molecular Weight |
271.78 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of (rac,syn)-4-Deschloro-sertraline and its Enantiomers
The stereoselective synthesis of this compound, which possesses two chiral centers, is a critical aspect of its chemistry, mirroring the challenges encountered in the synthesis of sertraline (B1200038) itself. The primary approach to obtaining the desired stereoisomers often involves the stereocontrolled reduction of a key intermediate, a tetralone derivative.
A common precursor for the synthesis is 4-(3-chlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. The reductive amination of this tetralone with methylamine (B109427) is a important step. The stereochemistry of the final product is largely determined during the reduction of the resulting imine or a related precursor.
One established method for achieving high stereoselectivity in the analogous synthesis of sertraline involves catalytic hydrogenation. For instance, the hydrogenation of 4-(3,4-dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine using a palladium on calcium carbonate (Pd/CaCO₃) catalyst can yield a high ratio of the cis isomer over the trans isomer. google.com This method can be adapted for the synthesis of this compound, starting from the corresponding 3-chloro-substituted naphthalenimine. The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome.
The separation of the racemic mixture into its individual enantiomers is typically achieved through resolution using a chiral resolving agent, such as D-(-)-mandelic acid. researchgate.net This process involves the formation of diastereomeric salts, which can be separated by fractional crystallization.
A chemoenzymatic approach has also been explored for the synthesis of sertraline precursors, which could be applied to the deschloro analog. researchgate.net This involves the use of ketoreductases (KREDs) for the asymmetric reduction of the tetralone intermediate to a chiral alcohol, which can then be converted to the desired amine. researchgate.net
Development of Novel Synthetic Pathways
Research into the synthesis of sertraline and its analogs has led to the development of novel synthetic pathways that can be conceptually applied to this compound. These routes often focus on efficiency and the use of modern catalytic methods.
Metal-catalyzed cross-coupling reactions have emerged as a powerful tool in the synthesis of antidepressant molecules, including the core structure of sertraline. nih.gov For instance, the construction of the 4-aryl-tetralone skeleton can be achieved through reactions like the Suzuki or Negishi coupling, which form the crucial carbon-carbon bond between the naphthalene (B1677914) and phenyl rings.
An alternative strategy involves an intramolecular Friedel-Crafts reaction. This approach can be used to construct the tetralone ring system from a suitable precursor. researchgate.net Furthermore, innovative methods such as an intramolecular anionic ring closure onto an imine have been reported for the enantioselective synthesis of sertraline, a strategy that could potentially be adapted for its deschloro derivative. acs.org
The formation of this compound has also been identified as an impurity in the synthesis of sertraline, particularly when the hydrogenation step is carried out at elevated temperatures and pressures. google.com This highlights a pathway for its formation, albeit an undesirable one in the context of producing pure sertraline.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and pressure.
In the context of catalytic hydrogenation to produce the desired cis stereoisomer, the catalyst system is a primary focus of optimization. The use of palladium on an alkaline earth metal carbonate support, such as CaCO₃, in a solvent system like methanol (B129727) has been shown to be effective in achieving high cis:trans selectivity in the synthesis of sertraline. google.com The pressure of hydrogen gas is another critical parameter to control, with lower pressures often favoring the desired stereochemical outcome and minimizing side reactions. google.com
The following table summarizes the impact of different reaction conditions on the synthesis of the analogous sertraline, which can be extrapolated to the synthesis of this compound.
| Parameter | Condition | Effect on Yield and Purity | Reference |
| Catalyst | 5% Pd/CaCO₃ | High cis-selectivity | google.com |
| Solvent | Methanol | Effective solvent for hydrogenation | google.com |
| Hydrogen Pressure | Low (e.g., 0.5 kg/cm ²) | Favors cis-isomer formation, reduces impurities | google.com |
| Temperature | 20-35 °C | Reduces formation of deschloro impurities | google.com |
The purification of the final product often involves crystallization of its hydrochloride salt, which helps in removing process-related impurities and isolating the desired compound with high purity.
Derivatization Strategies for Structural Modification and Analog Generation
Derivatization of the this compound scaffold allows for the generation of a library of structural analogs, which can be valuable for structure-activity relationship (SAR) studies and the development of new chemical entities. The primary amine group and the aromatic rings present in the molecule are key handles for chemical modification.
N-Alkylation and N-Acylation: The secondary amine in the tetrahydronaphthalene ring system is readily amenable to further functionalization. N-alkylation with various alkyl halides or N-acylation with acyl chlorides or anhydrides can introduce a wide range of substituents, thereby modifying the lipophilicity and steric properties of the molecule. iu.edu
Modification of the Aromatic Ring: The chlorophenyl ring offers opportunities for further derivatization through various aromatic substitution reactions. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce different substituents at the positions ortho or meta to the chlorine atom, provided a suitable precursor with additional leaving groups is used.
The development of new antidepressant candidates has involved the synthesis of various 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, showcasing how modifications to the core structure can lead to compounds with altered biological activities. nih.gov While not a direct derivatization of this compound, this illustrates the broader strategies for analog generation in related chemical spaces.
The following table lists some potential derivatization reactions that could be applied to this compound.
| Reaction Type | Reagent Class | Potential Modification |
| N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Introduction of diverse N-substituents |
| N-Acylation | Acyl chlorides, Carboxylic acid anhydrides | Formation of amides with varying electronic and steric properties |
| Aromatic Substitution | (Requires further functionalization of the phenyl ring) | Introduction of new substituents on the chlorophenyl ring |
Stereochemical Characterization and Isomeric Considerations
Rationale for (rac,syn) Designation in Research
The designation "(rac,syn)-4-Deschloro-sertraline" precisely defines the stereochemical nature of the compound under investigation. According to IUPAC nomenclature, the descriptor "rac " (an abbreviation for racemate) indicates an equimolar mixture of a pair of enantiomers. qmul.ac.ukqmul.ac.uk The term "syn " is used to describe the relative configuration of the two stereocenters, indicating that the substituents at these centers are on the same side of the molecule's ring structure. In the context of 4-aryl-1-aminotetralin derivatives like 4-deschloro-sertraline, "syn" is synonymous with the cis configuration, where the amine group at position 1 and the aryl group at position 4 are on the same face of the tetralin ring system. wikipedia.org
Thus, "(rac,syn)" specifies a racemic mixture of the cis diastereomers. This particular form is often a subject of research as it can arise as a byproduct during the synthesis of sertraline (B1200038). google.com The synthesis of sertraline itself can produce a mixture of all four possible stereoisomers, and understanding the properties of these impurities is crucial for quality control and regulatory purposes. nih.govresearchgate.net Research on "this compound" is therefore driven by the need to identify, characterize, and control its presence in the final active pharmaceutical ingredient (API) of sertraline.
Chiral Resolution Techniques for Enantiomeric Purity Assessment
The separation of the constituent enantiomers of this compound is essential for studying their individual properties and for quantifying their presence in a mixture. While specific studies on the chiral resolution of 4-deschloro-sertraline are not extensively detailed in publicly available literature, the methods employed for the separation of sertraline's stereoisomers are directly applicable due to their structural similarity. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent and effective technique. wvu.edu
Several types of CSPs have proven effective in resolving sertraline and its related impurities. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely used. For instance, a direct enantio-, diastereo-, and chemo-selective HPLC method was developed for sertraline and its impurities using a chiral stationary phase based on amylose tris(3-chloro-5-methylphenylcarbamate). xjtu.edu.cnnih.gov Another successful approach involves the use of cyclodextrin-based CSPs. A reversed-phase HPLC method utilizing a dimethylated beta-cyclodextrin (B164692) stationary phase was able to separate the enantiomers of sertraline as well as its process-related chiral impurities. nih.gov
Furthermore, chiral selectors can be used as mobile phase additives with achiral stationary phases. For example, hydroxypropyl-β-cyclodextrin has been used as a chiral additive in the mobile phase for the separation of sertraline's four stereoisomers. researchgate.net Electrokinetic chromatography with highly sulfated cyclodextrins as chiral selectors has also been demonstrated to effectively separate all four stereoisomers of sertraline, highlighting the versatility of cyclodextrins in resolving these closely related compounds. nih.gov
A summary of applicable chiral resolution techniques is presented in the table below:
| Technique | Chiral Selector/Stationary Phase | Key Features |
| HPLC | Amylose tris(3-chloro-5-methylphenylcarbamate) CSP | Allows for single-run determination of content and enantiomeric purity. xjtu.edu.cnresearchgate.net |
| HPLC | Dimethylated beta-cyclodextrin CSP (e.g., CYCLOBOND I 2000 DM) | Effective in reversed-phase mode for separating sertraline and its chiral impurities. nih.gov |
| HPLC | Hydroxypropyl-β-cyclodextrin (Mobile Phase Additive) | Enables separation on achiral stationary phases. researchgate.net |
| Electrokinetic Chromatography | Highly sulfated gamma- and alpha-cyclodextrins | Provides different selectivity profiles for the separation of all four stereoisomers. nih.gov |
Configurational Stability and Interconversion Studies
In the context of sertraline synthesis, processes have been developed to intentionally convert unwanted stereoisomers into the desired (1S,4S) form. This typically involves a chemical transformation, such as converting the amine to an imine, which temporarily removes the chirality at the C-1 position, followed by a stereoselective reduction. google.com This indicates that while interconversion is possible through chemical reactions, spontaneous epimerization under physiological or standard storage conditions is unlikely. The stability of the stereoisomers is crucial for ensuring that the stereochemical purity of a sample does not change over time, which is a key aspect of pharmaceutical quality control.
Impact of Stereochemistry on Molecular Interactions in Preclinical Models
The three-dimensional structure of a molecule is paramount in determining its interaction with biological targets. For sertraline and its analogs, the primary target is the human serotonin (B10506) transporter (hSERT). researchgate.net Preclinical studies on sertraline have unequivocally demonstrated that its pharmacological activity is highly stereoselective. The therapeutic effect of sertraline is almost exclusively attributed to the (+)-cis-(1S,4S) enantiomer, which is a potent inhibitor of serotonin reuptake. nih.govmdpi.com The other stereoisomers, including the (1R,4R) enantiomer that would be present in this compound, are significantly less active. nih.gov
X-ray crystallography studies of hSERT in complex with various selective serotonin reuptake inhibitors (SSRIs) have provided a structural basis for this selectivity. These studies show that the drug molecules bind within a central site in the transporter, and the specific orientation and interactions are dictated by the stereochemistry of the drug. biorxiv.orgscispace.com For sertraline, the dichlorophenyl group and the naphthylamine moiety fit into specific pockets within the binding site. biorxiv.org
Metabolic Pathways and Biotransformation Studies
Identification of Metabolic Products in Preclinical Biological Systems
Specific preclinical studies identifying the metabolic products of (rac,syn)-4-Deschloro-sertraline have not been documented in publicly available research. However, based on the known metabolism of sertraline (B1200038), it is highly probable that the primary metabolic pathway for this compound also involves N-demethylation. This process would result in the formation of its major metabolite, N-desmethyl-4-deschloro-sertraline.
In studies with its parent compound, sertraline, the primary metabolite is N-desmethylsertraline, which is significantly less active than the parent drug. nih.gov It is reasonable to hypothesize that N-desmethyl-4-deschloro-sertraline would similarly exhibit reduced pharmacological activity compared to this compound.
Another potential metabolic pathway, analogous to that of sertraline, is oxidative deamination of the aminotetraline ring structure. This would lead to the formation of a ketone metabolite. Subsequent reduction of this ketone could yield alcohol metabolites, which may then undergo further conjugation reactions.
Table 1: Predicted Metabolic Pathways of this compound
| Metabolic Reaction | Predicted Metabolite | Basis for Prediction |
| N-Demethylation | N-desmethyl-4-deschloro-sertraline | Primary metabolic pathway of sertraline clinpgx.org |
| Oxidative Deamination | α-hydroxy-(4-deschloro-sertraline) ketone | Known metabolic pathway of sertraline clinpgx.org |
| Glucuronidation | This compound carbamoyl-O-glucuronide | Known conjugation pathway of sertraline clinpgx.org |
Elucidation of Enzyme Systems Involved in Biotransformation (e.g., CYP, UGT, MAO)
The biotransformation of sertraline is complex, involving multiple enzyme systems, which suggests a similar scenario for this compound. The primary enzymes responsible for sertraline metabolism are the cytochrome P450 (CYP) isoenzymes, monoamine oxidases (MAO), and UDP-glucuronosyltransferases (UGT). nih.govsemanticscholar.org
Cytochrome P450 (CYP) System : Several CYP isoforms are involved in the N-demethylation of sertraline, with CYP2B6 playing the most significant role. nih.gov Other contributing isoforms include CYP2C19, CYP2C9, CYP3A4, and CYP2D6. nih.govpharmgkb.org Oxidative deamination of sertraline is primarily mediated by CYP3A4 and CYP2C19. nih.govpharmgkb.org It is anticipated that these same CYP enzymes would be involved in the metabolism of this compound. The absence of a chlorine atom on the phenyl ring may slightly alter the substrate affinity for these enzymes, but the principal metabolic pathways are expected to be conserved.
Monoamine Oxidase (MAO) : Both MAO-A and MAO-B have been shown to catalyze the deamination of sertraline in vitro. nih.govpharmgkb.org Therefore, it is likely that these enzymes also contribute to the metabolism of this compound.
UDP-Glucuronosyltransferases (UGTs) : Sertraline can undergo direct glucuronidation via a carbamic acid intermediate to form sertraline carbamoyl-O-glucuronide, a reaction catalyzed by UGT2B7. nih.govdrugbank.com This Phase II conjugation pathway is also a probable route of metabolism for this compound.
Table 2: Enzyme Systems Predicted to be Involved in the Biotransformation of this compound
| Enzyme System | Specific Enzymes (Predicted) | Metabolic Reaction |
| Cytochrome P450 | CYP2B6, CYP2C19, CYP2C9, CYP3A4, CYP2D6 | N-Demethylation, Oxidative Deamination |
| Monoamine Oxidase | MAO-A, MAO-B | Oxidative Deamination |
| UDP-Glucuronosyltransferases | UGT2B7 | N-carbamoyl Glucuronidation |
In Vitro Metabolite Identification using Hepatic Microsomes and Isolated Hepatocytes
While no specific studies have been published on the in vitro metabolism of this compound using human liver microsomes or isolated hepatocytes, extensive research on sertraline in these systems provides a predictive framework. In human liver microsomes, sertraline undergoes both N-demethylation and deamination. nih.govpharmgkb.org Studies using recombinant human CYP enzymes have further pinpointed the specific isoforms responsible for these transformations. nih.gov
Isolated hepatocytes are considered the "gold standard" for in vitro metabolism assays as they contain a full complement of both Phase I and Phase II drug-metabolizing enzymes. nih.gov In such a system, it would be expected that this compound would be converted to its N-desmethyl and deaminated metabolites, followed by potential glucuronide conjugation of the parent compound and its Phase I metabolites.
Comparative Metabolic Profiles with Sertraline and Other Analogs
The metabolism of other sertraline analogs would also be expected to follow similar pathways of N-demethylation and deamination, with variations in the rates and extents of these reactions depending on the specific structural modifications.
Role as a Potential Metabolite of Related Compounds
This compound is primarily known as a synthetic impurity or an analog of sertraline. There is no evidence in the current literature to suggest that this compound is a metabolite of any other known pharmaceutical compounds. Its formation would require the specific N-methyl-tetrahydronaphthalenamine backbone, which is characteristic of sertraline and its immediate precursors and analogs. Therefore, it is unlikely to be a metabolite of unrelated drugs.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for separating (rac,syn)-4-Deschloro-sertraline from sertraline (B1200038) and its other stereoisomers and impurities. These techniques are essential for assessing the purity of sertraline drug substances.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of sertraline and its impurities. Reversed-phase (RP) HPLC methods are commonly developed to determine the content and purity of sertraline, which includes the separation of this compound, also identified as Sertraline EP Impurity D. synzeal.com
A single-run, direct enantio-, diastereo-, and chemo-selective HPLC method has been successfully developed to resolve sertraline from all its known related substances, including the 4-deschloro analogue. nih.gov This separation was achieved without the use of buffers or tandem-coupled columns, streamlining the analytical process. nih.gov The method demonstrates selectivity and precision, meeting European Pharmacopoeia (EP) guideline requirements. nih.gov Detection is typically performed using ultraviolet (UV) spectroscopy, with wavelengths set around 215 nm to 273 nm for optimal response. nih.govnih.gov
Table 1: Example HPLC Conditions for Separation of Sertraline and its Impurities
| Parameter | Condition | Source |
|---|---|---|
| Column | Chiralpak IG-3 (amylose tris(3-chloro-5-methylphenylcarbamate)) | nih.govnih.gov |
| Mobile Phase | Acetonitrile-water-DEA 75:25:0.1 (V/V/V) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Temperature | 30 °C | nih.gov |
| Detection | UV at 215 nm | nih.gov |
| Run Time | < 15 minutes | nih.gov |
DEA: Diethylamine
Gas Chromatography (GC) Applications
Gas Chromatography (GC), often coupled with a mass spectrometer (GC/MS), is another vital technique for the analysis of sertraline and its impurities. wjpsonline.com During the commercial manufacturing of sertraline hydrochloride, GC analysis has been used to detect unknown impurities, which are then identified and characterized. wjpsonline.com
For the analysis of sertraline-related compounds, samples are typically derivatized or analyzed directly after extraction. psu.edunih.gov The use of a 5% phenylmethyl silicone column is common for these separations. psu.edu Although specific GC methods focusing exclusively on this compound are not detailed in the literature, the methods validated for sertraline are designed to detect and quantify such impurities, which can arise from the manufacturing process, for instance, through dehalogenation. wjpsonline.comgoogle.com
Chiral Chromatography for Enantiomeric Excess Determination
Sertraline has two chiral centers, leading to four possible stereoisomers. researchgate.net The compound this compound represents a racemic mixture of the cis diastereomer, meaning it contains both (1S,4S)-4-deschloro-sertraline and (1R,4R)-4-deschloro-sertraline. Chiral chromatography is indispensable for separating these enantiomers and determining the enantiomeric purity of the desired active isomer.
Various chiral stationary phases (CSPs) are employed for this purpose. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, have proven highly effective. nih.gov For instance, a Chiralpak IG-3 column, based on amylose tris(3-chloro-5-methylphenylcarbamate), can resolve all stereoisomers of sertraline and its analogues under reversed-phase conditions. nih.gov Other successful separations have been achieved using protein-based columns like the Chiral AGP. rjptonline.org These methods allow for the accurate quantification of each enantiomer, which is crucial as different stereoisomers can have distinct pharmacological profiles. nih.govrjptonline.org
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are essential for the definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the chemical structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, connectivity, and stereochemistry of a compound.
For the analysis of sertraline and its related substances, samples are typically dissolved in a deuterated solvent like methanol-d4 (B120146) (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal reference standard. swgdrug.org While specific, detailed NMR spectral data for this compound is not widely published, its structure is confirmed by comparing its spectrum to that of sertraline. The key expected differences in the ¹H NMR spectrum would be in the aromatic region, where the complex signal pattern of the dichlorophenyl ring of sertraline would be replaced by a simpler pattern corresponding to a monochlorophenyl ring. This allows for unambiguous confirmation of the deschloro- substitution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. It is a highly sensitive technique often coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS) for impurity profiling. psu.edunih.gov
The analysis of this compound by MS confirms its molecular formula and weight. During the analysis of sertraline degradation products, a mono-dechlorinated species with a mass-to-charge ratio (m/z) of 272 has been detected, which corresponds to the molecular ion of the 4-deschloro-sertraline free base. abechem.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unequivocal determination of the elemental composition. The fragmentation pattern in the mass spectrum, typically showing losses related to the methylamino group and cleavages within the tetrahydronaphthalene ring system, further corroborates the proposed structure.
Table 2: Molecular Identity and Mass Spectrometric Data for this compound
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | (1RS,4RS)-4-(3-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | synzeal.com |
| Synonyms | Sertraline EP Impurity D; Sertraline 3-Chlorophenyl Analog | synzeal.comlgcstandards.com |
| Molecular Formula (Free Base) | C₁₇H₁₈ClN | lgcstandards.compharmaffiliates.com |
| Molecular Weight (Free Base) | 271.78 g/mol | pharmaffiliates.com |
| Molecular Formula (HCl Salt) | C₁₇H₁₈ClN · HCl | lgcstandards.com |
| Molecular Weight (HCl Salt) | 308.25 g/mol | synzeal.comlgcstandards.com |
| Detected Molecular Ion (m/z) | 272 [M+H]⁺ (for free base) | abechem.com |
Q & A
Basic Research Questions
Q. How is (rac,syn)-4-Deschloro-sertraline synthesized, and what analytical techniques confirm its structural identity?
- Methodological Answer :
- Synthesis : Start with sertraline as the precursor. Remove the chlorine substituent at position 4 via reductive dehalogenation (e.g., using Pd/C under hydrogen). Ensure stereochemical control (syn configuration) by optimizing reaction solvents (e.g., ethanol/water mixtures) and temperatures (60–80°C).
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Monitor purity via TLC (Rf comparison with standards) .
- Characterization : Use -NMR and -NMR to confirm stereochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. Compare spectral data with literature or computational predictions (e.g., DFT calculations) .
Q. What are the standard protocols for assessing the compound’s in vitro pharmacological activity?
- Methodological Answer :
- Target Assays : Design competitive binding assays (e.g., serotonin transporter [SERT] inhibition) using radiolabeled ligands (e.g., -paroxetine). Include positive controls (e.g., sertraline) and blank samples.
- Data Collection : Measure IC values via nonlinear regression (e.g., GraphPad Prism). Replicate experiments (n ≥ 3) to ensure statistical significance (p < 0.05, ANOVA with post-hoc tests) .
- Table Example :
| Condition | IC (nM) | SEM |
|---|---|---|
| Sertraline | 0.8 | ±0.1 |
| This compound | 12.5 | ±1.3 |
Q. How should researchers document experimental procedures for reproducibility?
- Methodological Answer :
- Detailed Descriptions : Specify reaction stoichiometry, solvent ratios, and equipment (e.g., rotary evaporator settings). Include safety protocols (e.g., handling hydrogen gas).
- Supporting Information : Provide NMR spectra (integration values, coupling constants), HRMS peaks, and chromatograms in supplementary files. Cross-reference these in the main text .
Advanced Research Questions
Q. How can conflicting data on the compound’s pharmacokinetic (PK) properties be resolved?
- Methodological Answer :
- Systematic Review : Use PICO framework (Population: in vivo models; Intervention: PK parameters; Comparison: sertraline; Outcome: bioavailability). Search PubMed/Embase with keywords "4-Deschloro-sertraline AND pharmacokinetics" .
- Bias Mitigation : Apply PRISMA guidelines to screen studies. Exclude non-peer-reviewed sources. Analyze covariates (e.g., species differences, dosing routes) using meta-regression .
- Contradiction Analysis : If studies report divergent half-lives (t), assess methodological variables (e.g., LC-MS vs. ELISA detection limits) .
Q. What strategies optimize enantiomeric resolution to study stereochemical effects on activity?
- Methodological Answer :
- Chiral Separation : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Optimize mobile phase (hexane/isopropanol gradients). Validate resolution with circular dichroism (CD) spectra .
- Biological Testing : Compare (R)- and (S)-enantiomers in SERT binding assays. Use molecular docking (e.g., AutoDock Vina) to correlate stereochemistry with binding affinity .
Q. How to design a dose-response study addressing in vivo vs. in vitro efficacy discrepancies?
- Methodological Answer :
- Experimental Design :
In Vitro : Measure IC in transfected HEK293 cells expressing SERT.
In Vivo : Administer doses (1–50 mg/kg) to rodent models. Collect plasma/brain samples at timed intervals.
Data Integration : Use PK/PD modeling (e.g., Phoenix WinNonlin) to correlate plasma concentrations with target engagement .
- Limitations : Address blood-brain barrier penetration issues via LC-MS/MS quantification of brain homogenates .
Methodological Frameworks for Rigorous Inquiry
Q. What criteria ensure a research question is both novel and feasible?
- Answer : Apply FINER criteria:
- Feasible : Assess resource availability (e.g., chiral HPLC access).
- Novel : Compare with existing patents (e.g., USPTO database) to identify gaps.
- Relevant : Link to serotonin transporter pathology (e.g., depression subtypes) .
Q. How to structure a discussion section addressing unexpected metabolic byproducts?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
